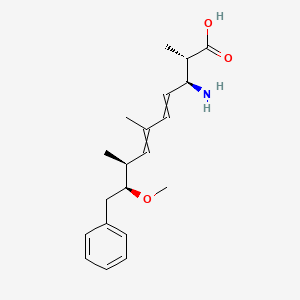
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is an unusual amino acid that is a key structural component of several cyanobacterial toxins, including microcystins and nodularins . These toxins are produced by cyanobacteria, commonly found in eutrophic water systems, and are known for their potent hepatotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid involves multiple steps. One notable method includes the construction of the target molecule in 13 steps with an overall yield of 40% . This process is highlighted by a novel one-pot transformation from an isoxazolidin-5-one intermediate to the final product, which can also be used to form beta-amino acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above provides a foundation for potential scale-up processes in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is primarily related to its role in cyanobacterial toxins. These toxins inhibit protein phosphatases 1 and 2A (PP1 and PP2A) in eukaryotic cells, leading to altered phosphorylation of cellular proteins and subsequent cell death . The compound interacts with target proteins through its unique structural features, contributing to the overall toxicity of the cyanobacterial toxins .
Comparison with Similar Compounds
Similar Compounds
Nodularins: Cyclic pentapeptides that also contain this amino acid and share similar toxicological properties with microcystins.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which are critical for the biological activity of cyanobacterial toxins. Its presence in both microcystins and nodularins highlights its importance in the toxicity and ecological impact of these compounds .
Properties
Molecular Formula |
C20H29NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/t15-,16-,18-,19-/m0/s1 |
InChI Key |
HJVCHYDYCYBBQX-CAMMJAKZSA-N |
Isomeric SMILES |
C[C@@H](C=C(C)C=C[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















